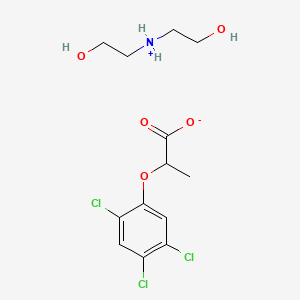

Silvex diethanolamine salt

Description

Properties

CAS No. |

51170-59-3 |

|---|---|

Molecular Formula |

C13H18Cl3NO5 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H7Cl3O3.C4H11NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;6-3-1-5-2-4-7/h2-4H,1H3,(H,13,14);5-7H,1-4H2 |

InChI Key |

LEUXLOMXWDSRIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH2+]CCO |

Origin of Product |

United States |

Research Methodologies for Silvex Diethanolamine Salt Synthesis and Derivatization

Advanced Synthetic Routes for Silvex Diethanolamine (B148213) Salt

The synthesis of Silvex diethanolamine salt, while not extensively detailed in publicly available literature, can be inferred from established chemical principles and analogous reactions involving similar phenoxy herbicides. The most direct and common method for preparing such amine salts is through a straightforward acid-base neutralization reaction.

This process involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid, the chemical compound also known as Silvex or fenoprop (B104943), with diethanolamine. google.comwikipedia.org In this reaction, the acidic carboxylic acid group of Silvex donates a proton to the basic secondary amine group of diethanolamine, forming the corresponding salt. google.com The reaction is typically carried out in a suitable solvent, and the resulting salt can often be isolated as a solid. A patent for manufacturing dry water-soluble herbicidal salts describes a method where an aqueous solution of a diethanolamine salt of a similar herbicide, 2,4-D, is dried to yield a free-flowing crystalline powder. google.com This suggests that this compound could likely be prepared in a similar manner, resulting in a stable, water-soluble solid.

| Reactant | Chemical Name | Role in Reaction |

|---|---|---|

| Silvex | 2-(2,4,5-trichlorophenoxy)propionic acid | Acid |

| Diethanolamine | 2,2'-Iminobis(ethanol) | Base |

Investigation of Structural Analogues and Derived Compounds in Research

Research into compounds structurally related to Silvex has led to the synthesis and evaluation of various derivatives. These investigations explore how modifications to the Silvex molecule affect its chemical and biological properties. The primary points of modification are the carboxylic acid group and the aromatic ring.

Ester Derivatives: A significant area of research has been the synthesis of ester derivatives of Silvex. These are typically formed by reacting the carboxylic acid group of Silvex with an alcohol. This modification can alter the compound's lipophilicity, which may influence its absorption and transport properties. ontosight.ai Examples of such derivatives that have been synthesized and studied include:

Fenoprop-methyl ester : The methyl ester of 2-(2,4,5-trichlorophenoxy)propionic acid. lgcstandards.com

Fenoprop 1-methylheptyl ester : An ester derivative that increases the lipophilicity of the parent compound. ontosight.ai

2-(2,4,5-Trichlorophenoxy)propionic acid trimethylsilyl (B98337) ester : A silyl (B83357) ester derivative. nih.gov

Amino Acid Derivatives: Another class of derivatives that has been explored is amino acid conjugates. acs.org In these compounds, an amino acid is linked to the Silvex molecule, typically via an amide bond formed with the carboxylic acid group. A study on the synthesis and evaluation of amino acid derivatives of 2-(2,4,5-trichlorophenoxy)propionic acid has been conducted to investigate their properties as plant growth regulators. acs.org

| Compound Name | Structural Modification | Research Focus/Finding |

|---|---|---|

| Fenoprop-methyl ester | Esterification of the carboxylic acid with methanol. lgcstandards.com | Investigated as a derivative of the herbicide fenoprop. lgcstandards.com |

| Fenoprop 1-methylheptyl ester | Esterification with 1-methylheptanol, enhancing lipophilicity. ontosight.ai | Studied for its properties as a herbicide. ontosight.ai |

| 2-(2,4,5-Trichlorophenoxy)propionic acid trimethylsilyl ester | Formation of a silyl ester at the carboxylic acid group. nih.gov | Synthesized as a derivative of fenoprop for analytical purposes. nih.gov |

| Amino acid derivatives of 2-(2,4,5,-trichlorophenoxy)propionic acid | Amide linkage of amino acids to the carboxylic acid group. acs.org | Synthesized and evaluated for plant growth-regulating activity. acs.org |

Environmental Occurrence and Distribution Research of Silvex Diethanolamine Salt

Spatiotemporal Occurrence of the Compound in Aquatic Ecosystems

No specific studies detailing the spatiotemporal occurrence of Silvex diethanolamine (B148213) salt in aquatic ecosystems were identified. Research on related compounds, such as the parent acid Silvex, suggests that phenoxy herbicides can enter waterways, but without dedicated monitoring of the diethanolamine salt form, its specific concentrations and temporal variations in aquatic environments remain unknown.

Detection and Persistence in Soil and Terrestrial Compartments

Information regarding the detection and persistence of Silvex diethanolamine salt in soil and other terrestrial compartments is not available in the reviewed scientific literature. While the persistence of the parent compound Silvex has been studied, with reported half-lives varying based on environmental conditions, these findings cannot be directly extrapolated to its diethanolamine salt. The salt formulation could potentially influence its solubility, mobility, and degradation rate in the soil environment.

Atmospheric Transport and Deposition Dynamics of this compound

There is no available research specifically investigating the atmospheric transport and deposition of this compound. Studies on other herbicides have shown that atmospheric pathways can contribute to their distribution, particularly for more volatile formulations. However, without data on the physical and chemical properties of this compound, such as its vapor pressure, its potential for atmospheric transport cannot be determined.

Global and Regional Distribution Patterns in Environmental Matrices

Due to the absence of widespread monitoring programs and targeted research, no data is available on the global or regional distribution patterns of this compound in various environmental matrices such as water, soil, or air.

Environmental Transformation and Degradation Pathways of Silvex Diethanolamine Salt

Photolytic Degradation Mechanisms of the Compound in Aqueous Systems

Photolytic degradation, or photolysis, is a process where light energy drives chemical decomposition. For Silvex diethanolamine (B148213) salt in water, this process is a potential pathway for transformation, particularly near the water's surface where sunlight can penetrate.

The photolytic degradation of the Silvex anion, the active herbicidal component, can occur through direct and indirect mechanisms. Direct photolysis involves the absorption of ultraviolet (UV) radiation from sunlight by the Silvex molecule itself. This absorption can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds. A primary target for this cleavage is the carbon-chlorine bond on the aromatic ring, which can lead to dechlorination and the formation of less chlorinated phenoxypropionic acids or phenols. Another potential cleavage point is the ether linkage between the aromatic ring and the propionic acid side chain.

Indirect photolysis involves the interaction of Silvex with reactive oxygen species (ROS) that are photochemically generated in the water. Natural waters contain substances like dissolved organic matter (DOM) and nitrate (B79036) ions which, upon absorbing sunlight, can produce potent oxidants such as hydroxyl radicals (•OH) and singlet oxygen. These reactive species can then attack the Silvex molecule, leading to its degradation. The reaction with hydroxyl radicals is a particularly significant pathway for the breakdown of many organic pollutants in sunlit waters.

The efficiency of photolytic degradation is influenced by several environmental factors:

Wavelength and Intensity of Light: Higher energy UV light is more effective at breaking chemical bonds. The intensity of sunlight, which varies with time of day, season, and geographic location, directly impacts the rate of photolysis.

Water Chemistry: The pH of the water can affect the form of the Silvex molecule and the production of ROS. The presence of DOM and other sensitizing agents enhances indirect photolysis, while substances that quench reactive species can inhibit it.

Water Clarity: Turbidity from suspended particles can scatter or absorb sunlight, reducing its penetration into the water column and thereby decreasing the rate of photolysis.

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO) has also been researched for chlorophenoxy herbicides. While not a naturally occurring widespread process, it demonstrates that the generation of hydroxyl radicals is an effective means of degrading these compounds. Research has shown that the degradation rate of chlorophenoxy acids can be significantly increased by coupling photochemistry with reagents like Fenton's (Fe²⁺/H₂O₂), which also produce hydroxyl radicals.

Table 1: Factors Influencing Photolytic Degradation of Silvex Diethanolamine Salt

| Factor | Influence on Degradation Rate | Description |

|---|---|---|

| Light Intensity | Increases | Higher intensity provides more energy for photochemical reactions. |

| pH | Variable | Affects the speciation of Silvex and the generation of reactive oxygen species. |

| Dissolved Organic Matter (DOM) | Increases (Indirect) | Acts as a photosensitizer, producing reactive species that degrade the compound. |

| Nitrate Ions | Increases (Indirect) | Can form hydroxyl radicals upon UV irradiation, enhancing degradation. |

| Water Turbidity | Decreases | Reduces light penetration into the water column. |

| Presence of Quenchers | Decreases | Certain ions or molecules can deactivate the excited states of photosensitizers or scavenge reactive oxygen species. |

Microbial Biotransformation Pathways in Diverse Environmental Settings

Microbial biotransformation is a critical process determining the environmental persistence and fate of herbicides like Silvex. In soil and aquatic environments, a diverse array of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down complex organic molecules. For this compound, biotransformation primarily targets the Silvex anion, as it is the more complex and persistent component.

The biodegradation of Silvex in soil and water is considered a primary route of its dissipation. The process often begins with an initial lag phase, during which microbial populations may adapt to the presence of the new chemical substrate. Following this adaptation, a period of more rapid degradation typically occurs. The rate of this degradation can vary significantly, with reported half-lives for Silvex (fenoprop) in soil ranging from approximately 12 to 17 days under favorable conditions in some prairie soils. However, in other conditions, the half-life can extend to several months.

The principal microbial reactions involved in the degradation of chlorophenoxy herbicides like Silvex include:

Side Chain Cleavage: A common initial step is the enzymatic cleavage of the ether bond that links the propionic acid side chain to the chlorinated aromatic ring. This reaction yields 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) as a major metabolite.

Hydroxylation: Microorganisms introduce hydroxyl (-OH) groups onto the aromatic ring. This is often a prelude to ring cleavage and is carried out by oxygenase enzymes.

Dechlorination: The removal of chlorine atoms from the aromatic ring is a crucial detoxification step. This can occur under both aerobic and anaerobic conditions, though the specific mechanisms and microbial groups involved may differ.

Ring Cleavage: Following hydroxylation, the aromatic ring of the resulting chlorophenol is opened. This is an oxidative process that breaks the stable ring structure, leading to the formation of aliphatic acids.

Mineralization: The ultimate goal of biodegradation is the complete conversion of the organic compound into simple inorganic substances such as carbon dioxide, water, and chloride ions.

A variety of microbial genera have been identified as capable of degrading chlorophenoxy herbicides, including Pseudomonas, Alcaligenes, Flavobacterium, Acinetobacter, Sphingomonas, and Bradyrhizobium. Often, the complete degradation of a complex molecule like Silvex is not accomplished by a single microbial species but by a consortium of microorganisms working synergistically. In such communities, different species carry out different steps of the degradation pathway.

The diethanolamine portion of the salt is also subject to microbial degradation. Bacteria, particularly from the genus Pseudomonas, and various sewage microorganisms have been shown to degrade diethanolamine. These organisms can utilize it as a source of carbon and nitrogen. The degradation pathways typically involve oxidation to produce intermediates that can enter central metabolic pathways.

Several environmental factors heavily influence the rate and extent of microbial biotransformation:

Soil Type and Composition: Soil organic matter content, clay content, and pH affect the bioavailability of the herbicide to microorganisms.

Moisture and Temperature: Optimal moisture and temperature ranges are required for microbial activity. Degradation is significantly slower in dry or cold soils.

Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.

Nutrient Availability: The presence of other essential nutrients (nitrogen, phosphorus) can impact microbial growth and enzymatic activity.

Microbial Population: The presence and abundance of adapted microbial populations capable of degrading the specific compound are paramount.

Table 2: Key Microbial Genera Involved in Chlorophenoxy Herbicide Degradation

| Microbial Genus | Environment | Role in Degradation |

|---|---|---|

| Pseudomonas | Soil, Water | Capable of side-chain cleavage, hydroxylation, and ring cleavage. |

| Alcaligenes | Soil | Participates in synergistic degradation communities. |

| Sphingomonas | Soil | Known for degrading a wide range of aromatic compounds. |

| Bradyrhizobium | Soil | Possesses genes for degrading chlorophenoxyacetic acids. |

| Flavobacterium | Soil | Often found in consortia that degrade xenobiotics. |

| Fungi (e.g., Aspergillus, Penicillium) | Soil | Can hydroxylate aromatic compounds as a first step in degradation. |

Advanced Analytical Methodologies for Silvex Diethanolamine Salt

Chromatographic-Mass Spectrometric Approaches for Trace Analysis (e.g., GC-MS/MS, LC-MS/MS)

The cornerstone of modern trace analysis for Silvex diethanolamine (B148213) salt, which readily dissociates to the fenoprop (B104943) acid form in most environmental and analytical conditions, involves the coupling of chromatographic separation with mass spectrometric detection. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques that offer high selectivity and sensitivity. semanticscholar.orgepa.gov

For GC-MS analysis, a derivatization step is typically required for phenoxy acid herbicides like Silvex, as their esters are more volatile and suitable for gas chromatography. au.dk Common derivatization agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) to form methyl or PFB esters, respectively. au.dk The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces matrix interference and improves detection limits. nih.govnih.gov

LC-MS/MS has emerged as a preferred method for many polar pesticides, including phenoxy acid herbicides, as it often does not require derivatization, thus simplifying sample preparation and reducing analysis time. epa.govnih.govepa.gov The analyte is typically ionized using electrospray ionization (ESI) in negative mode. The selection of multiple reaction monitoring (MRM) transitions for both quantification and confirmation ensures high confidence in the identification and quantification of the target analyte.

Below is an interactive table summarizing typical parameters for the analysis of Silvex (fenoprop) using these techniques.

Table 1: Exemplary Chromatographic-Mass Spectrometric Parameters for Silvex (Fenoprop) Analysis

| Parameter | GC-MS/MS (as methyl ester) | LC-MS/MS |

| Chromatographic Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase / Carrier Gas | Helium | Gradient of water with formic acid and acetonitrile/methanol |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode epa.gov |

| Precursor Ion (m/z) | 282 (molecular ion of methyl ester) | 267/269 (deprotonated molecular ion) epa.gov |

| Product Ions (m/z) | e.g., 225, 197 | 195.05, 159.1 epa.gov |

| Typical Limit of Detection (LOD) | low ng/L to µg/L range | 0.01 to 1 µg/L epa.govwho.int |

Research has demonstrated the successful application of these methods for monitoring phenoxy herbicides in various water matrices. For instance, a method using LC-MS/MS for regulated polar pesticides, including Silvex, in water samples achieved robust results with minimal sample preparation. epa.gov Similarly, GC-MS methods, following appropriate derivatization, have been established for the determination of chlorinated herbicides in wastewater and other complex samples. au.dk The choice between GC-MS/MS and LC-MS/MS often depends on the specific sample matrix, the availability of instrumentation, and the desired analytical throughput. semanticscholar.orgepa.gov

Advanced Spectroscopic Techniques for Elucidating Environmental Transformation Products

Silvex diethanolamine salt, and its active component fenoprop, can undergo transformation in the environment through various processes, including microbial degradation, photolysis, and hydrolysis. researchgate.netmjcce.org.mk Identifying the resulting transformation products (TPs) is crucial for a comprehensive environmental risk assessment, as these products may have their own toxicological profiles. The primary degradation product of fenoprop is often identified as 2,4,5-trichlorophenol (B144370). researchgate.netmjcce.org.mk

Elucidating the structures of these TPs requires advanced spectroscopic techniques.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-QTOF-MS or LC-Orbitrap-MS), is invaluable for identifying unknown TPs. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. This information, combined with fragmentation patterns, allows for the tentative identification of novel structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) is the definitive technique for structure elucidation. nih.govnist.gov While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous confirmation of proposed structures. Isolating sufficient quantities of a TP for NMR analysis can be challenging but is essential for confirmation. Studies on other fluorinated pesticides have shown the power of combining computational chemistry with ¹⁹F NMR and mass spectrometry to identify and quantify a wide range of transformation products. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy can provide information on the functional groups present in transformation products, complementing data from MS and NMR. The NIST WebBook provides reference infrared spectra for fenoprop that can serve as a baseline for comparison with potential degradation products. frontiersin.org

The degradation pathways can be complex. For example, microbial degradation may involve the cleavage of the ether linkage, hydroxylation of the aromatic ring, and eventual ring cleavage. who.intoeno-one.eucambridge.org Photodegradation can also lead to dehalogenation and hydroxylation reactions. taylorfrancis.com A comprehensive study would involve subjecting this compound to controlled laboratory degradation studies (e.g., soil incubation, aqueous photolysis) and analyzing the samples over time using these spectroscopic techniques to track the formation and decline of various TPs.

Electrochemical Sensors and Detection Systems for the Compound

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the rapid, cost-effective, and portable detection of herbicides like this compound. taylorfrancis.com These devices convert the chemical interaction between the analyte and the sensor surface into a measurable electrical signal. While specific sensors for this compound are not widely reported, the principles have been successfully applied to other phenoxy herbicides such as 2,4-D and MCPA, which are structurally similar. who.intresearchgate.net

The development of these sensors often involves modifying an electrode surface to enhance selectivity and sensitivity. Key components and approaches include:

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. A potentiometric sensor using a MIP created with a template molecule (MCPA) demonstrated the ability to detect phenoxy herbicides at low nanomolar concentrations. researchgate.net

Immunosensors: These sensors utilize the high specificity of antibody-antigen interactions. An antibody specific to the herbicide is immobilized on the electrode surface. The binding of the target analyte can be detected through changes in impedance, potential, or current. An immunomagnetic electrochemical sensor for 2,4-D achieved a detection limit of 0.01 µg/L. who.int

Nanomaterial-Modified Electrodes: The incorporation of nanomaterials like carbon nanotubes or gold nanoparticles can significantly amplify the electrochemical signal, thereby improving the sensitivity of the sensor. taylorfrancis.com

The most common electrochemical techniques employed are voltammetry (e.g., differential pulse voltammetry, square wave voltammetry) and electrochemical impedance spectroscopy (EIS). taylorfrancis.com

Table 2: Examples of Electrochemical Sensors for Phenoxy Herbicides

| Sensor Type | Target Analyte | Key Feature | Detection Limit | Reference |

| Potentiometric MIP Sensor | MCPA | Screen-printed electrode with MIP film | 10 nmol/L | researchgate.net |

| Immunomagnetic Sensor | 2,4-D | Magnetic beads with anti-2,4-D antibody | 0.01 µg/L | who.int |

These sensor technologies hold great potential for in-field screening and monitoring of water sources for contamination with this compound, providing real-time or near-real-time results that can complement laboratory-based chromatographic analyses. researchgate.net

Innovations in Sample Preparation and Matrix Effect Mitigation in Environmental Samples

The accuracy of any trace analysis is highly dependent on the sample preparation stage. The goal is to efficiently extract the analyte from a complex environmental matrix (e.g., soil, water, sediment), remove interfering compounds, and concentrate the analyte to a level suitable for instrumental analysis.

Innovations in Sample Preparation:

Solid-Phase Extraction (SPE): This is a widely used and effective technique for extracting phenoxy acid herbicides from water samples. upei.ca Various sorbents can be used, with polymeric sorbents and graphitized carbon-based materials showing good recovery for a range of pesticides, including Silvex. nist.govfrontiersin.org The process involves passing the water sample (often acidified to ensure the herbicides are in their non-ionized form) through an SPE cartridge, which retains the analytes. The analytes are then eluted with a small volume of an organic solvent.

Miniaturized Sorbent-Based Techniques: To reduce solvent consumption and sample volume, miniaturized techniques like solid-phase microextraction (SPME) and microextraction in packed syringe (MEPS) have been developed. nih.govcambridge.org A MEPS method combined with negative electrospray ionization-ion mobility spectrometry was successfully used for the analysis of phenoxyacid herbicides, achieving detection limits in the ng/L range. nih.gov

Matrix Effect Mitigation:

The co-extracted matrix components can interfere with the analysis, particularly in LC-MS/MS, by either suppressing or enhancing the analyte signal. This "matrix effect" can lead to inaccurate quantification. Strategies to mitigate this include:

Advanced Clean-up: After initial extraction, a clean-up step using different SPE cartridges or dispersive SPE (as in the QuEChERS method) can remove many interfering compounds.

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix (a sample of the same type, e.g., soil or water, that is free of the analyte) can compensate for signal suppression or enhancement.

Use of Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects and variations in extraction recovery is the use of a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte as an internal standard. This standard behaves almost identically to the native analyte throughout the entire analytical process.

By combining innovative extraction techniques with effective matrix effect mitigation strategies, analysts can achieve high-quality, reliable data for this compound in challenging environmental samples.

Rigorous Quality Assurance and Quality Control Protocols in Research

To ensure the validity and defensibility of analytical data, a robust Quality Assurance/Quality Control (QA/QC) program is essential. nih.gov This is particularly critical in environmental monitoring and research, where results may inform regulatory decisions. For the analysis of this compound, a comprehensive QA/QC plan should encompass all stages of the analytical process.

Key QA/QC Components:

Method Validation: Before routine use, the analytical method must be thoroughly validated to demonstrate it is fit for purpose. Validation parameters include:

Linearity and calibration range

Accuracy (determined through recovery studies using spiked samples)

Precision (repeatability and intermediate precision)

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Selectivity and specificity

Robustness

Ongoing Quality Control: During routine analysis, a set of QC samples should be included in each analytical batch. oeno-one.eu

Method Blanks: A blank sample (e.g., reagent water) is carried through the entire sample preparation and analysis process to check for contamination. upei.ca

Laboratory Control Samples (LCS): A blank sample spiked with a known concentration of the analyte is used to monitor the accuracy and precision of the method over time.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a real environmental sample to assess matrix-specific recovery and precision.

Certified Reference Materials (CRMs): When available, analyzing a CRM provides an independent assessment of method accuracy.

Instrument Performance: The performance of the analytical instrument (GC-MS/MS or LC-MS/MS) must be regularly checked. This includes monitoring calibration curves, detector response, and chromatographic resolution.

Data Review and Reporting: All data, including QC results, must be thoroughly reviewed. Acceptance criteria for QC samples must be established beforehand, and any deviations must be documented and addressed. nih.gov

Adherence to these rigorous QA/QC protocols, often performed under an accredited quality system like ISO/IEC 17025, ensures that the generated data for this compound are reliable, comparable, and legally defensible.

Ecological and Biogeochemical Cycling Research of Silvex Diethanolamine Salt

Environmental Transport and Bioaccumulation Dynamics in Non-Human Biota

Silvex diethanolamine (B148213) salt, and its active ingredient silvex, exhibit specific environmental transport and bioaccumulation characteristics. When released into the environment, silvex has a tendency to strongly adsorb to soil particles. epa.gov This strong adsorption limits its potential to leach into groundwater. epa.govpsu.edu The average half-life for the biodegradation of silvex in soil has been reported to range from 12 to 17 days in certain prairie soils. epa.govtaylorfrancis.com In aquatic environments, if silvex is released, it tends to adsorb strongly to sediment where it undergoes slow biodegradation. epa.govpsu.edu Due to its low vapor pressure, significant loss of silvex from water or soil surfaces through volatilization is not expected. epa.gov

Bioaccumulation, the process where organisms accumulate chemicals from their environment, has been studied in relation to silvex. up.pt The potential for silvex to bioaccumulate in aquatic organisms is considered to be low. epa.gov A reported bioconcentration factor (BCF) of 58 for fish in flowing water suggests that significant bioconcentration of silvex is not likely to occur. taylorfrancis.com Bioconcentration is the accumulation of a chemical in an organism taken up directly from the surrounding water. The relatively low BCF indicates that silvex does not build up to high concentrations in the tissues of fish from water exposure alone.

It is important to note that while silvex itself shows a low potential for bioaccumulation, the manufacturing process of its parent compound, 2,4,5-trichlorophenol (B144370), could historically result in the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). orst.edu Unlike silvex, TCDD is known to be persistent and can bioaccumulate. forestresearch.gov.ukoregonstate.edu Laboratory studies with aquatic organisms have shown that TCDD can bioaccumulate to levels thousands of times higher than the concentration in the surrounding water. oregonstate.edu

Table 1: Environmental Fate Characteristics of Silvex

| Environmental Compartment | Dominant Process | Rate/Extent | Citation |

|---|---|---|---|

| Soil | Adsorption | Strong (Koc value of 2600) | epa.gov |

| Soil | Biodegradation | Average half-life of 12-17 days in some soils | epa.govtaylorfrancis.com |

| Water | Adsorption to Sediment | Strong | epa.govpsu.edu |

| Water | Biodegradation | Slow | epa.gov |

| Aquatic Biota | Bioaccumulation | Low potential (BCF of 58 in fish) | epa.govtaylorfrancis.com |

Pathways of the Compound in Aquatic and Terrestrial Food Webs

The movement of silvex diethanolamine salt through aquatic and terrestrial food webs is largely influenced by its environmental behavior. In terrestrial ecosystems, the primary route of exposure for organisms is through direct contact with or consumption of treated vegetation shortly after application. oregonstate.edu Residues of the active ingredient, 2,4,5-T (of which silvex is a derivative), on vegetation are highest immediately following application and decline significantly over time. oregonstate.edu Due to its strong binding to soil, the amount of silvex available for uptake by soil-dwelling organisms and subsequent transfer up the food chain is limited. epa.govepa.gov The lack of significant food chain accumulation of phenoxy herbicides like silvex has been noted. isa-arbor.com

In aquatic ecosystems, the strong adsorption of silvex to sediment plays a key role in its availability to organisms. epa.govpsu.edu This binding to sediment reduces the amount of silvex dissolved in the water column, thereby limiting its uptake by pelagic (open water) organisms. researchgate.net Consequently, the potential for significant transfer and magnification of silvex through the aquatic food web is low. epa.gov Aquatic food webs are complex networks of feeding relationships, and the introduction of any chemical can have various effects. noaa.govomicsonline.org However, for silvex, its chemical properties—specifically its tendency to bind to sediment and its relatively low bioaccumulation potential—hinder its movement up the food chain. epa.govtaylorfrancis.com

It's crucial to distinguish the behavior of silvex from that of its potential contaminant, TCDD. TCDD, due to its high lipophilicity (fat-solubility) and persistence, has a much greater potential to bioaccumulate and biomagnify in both aquatic and terrestrial food webs. orst.eduoregonstate.edu This means that TCDD concentrations can increase at successively higher trophic levels. The primary mechanism for TCDD entering the terrestrial food chain is through atmospheric deposition. orst.edu

Interactions with Abiotic Environmental Components (e.g., clays (B1170129), humic substances)

The interaction of silvex with abiotic (non-living) components of the environment, such as clays and humic substances, is a critical factor in determining its environmental fate and mobility. Silvex, being an organic acid, exhibits strong adsorption to soil and sediment. epa.govpsu.edu This adsorption is influenced by several factors, including the organic matter content of the soil, the types of clay minerals present, and the pH of the soil or water.

Soil organic matter, which includes humic substances, is a primary sorbent for phenoxy herbicides like silvex. researchgate.netfrontiersin.org Humic substances, complex organic molecules resulting from the decomposition of plant and animal matter, have numerous functional groups that can bind with silvex molecules. frontiersin.org This interaction with humic acids can significantly reduce the amount of silvex available in the soil solution for leaching or uptake by organisms. researchgate.net

Clay minerals, with their large surface areas and charged surfaces, also play a role in the sorption of silvex. nih.govmdpi.com The extent of adsorption to clays depends on the specific type of clay mineral and the pH of the surrounding environment. mdpi.com In general, the presence of iron oxides, often associated with clays, can also contribute to the sorption of phenoxy herbicides. researchgate.net The interaction between silvex and these abiotic components is a complex process involving various binding mechanisms. acs.org For instance, the coating of clay particles with humic acids or iron oxides can alter the surface properties and, consequently, the sorption capacity for herbicides like 2,4-D, a related phenoxy herbicide. acs.org

Table 2: Factors Influencing Silvex Interaction with Abiotic Components

| Abiotic Component | Interaction with Silvex | Influencing Factors | Citation |

|---|---|---|---|

| Humic Substances | Strong adsorption | pH, functional groups on humic molecules | researchgate.netfrontiersin.org |

| Clay Minerals | Adsorption | Type of clay, pH, presence of iron oxides | researchgate.netnih.govmdpi.com |

| Iron Oxides | Adsorption | Surface area, association with clays | researchgate.net |

Influence on Biogeochemical Cycles (e.g., carbon, nitrogen) in Ecosystems

The application of herbicides can potentially influence biogeochemical cycles, which are the pathways by which chemical elements move through the Earth's biotic and abiotic compartments. The primary impact of herbicides like silvex on these cycles is often indirect, resulting from their intended effect on plant life.

By controlling the growth of specific plants, herbicides can alter the composition of plant communities. ncasi.org This change in vegetation can, in turn, affect the carbon cycle by modifying the rates of photosynthesis and the input of organic matter into the soil through litterfall. frontiersin.org The decomposition of this organic matter is a key process in the carbon cycle, and any significant alteration in its quantity or quality can have cascading effects. soilwealth.com.au

The nitrogen cycle can also be affected by herbicide use. encyclopedia.pubmdpi.com Nitrogen-fixing bacteria, which convert atmospheric nitrogen into a form usable by plants, can be sensitive to some herbicides. encyclopedia.pubmdpi.com Inhibition of these bacteria could lead to a reduction in the amount of available nitrogen in the soil. encyclopedia.pub Furthermore, changes in the plant community can alter the demand for nitrogen and the rates of nitrogen cycling processes such as mineralization and nitrification. soilwealth.com.au However, most studies suggest that the impacts of many herbicides on soil functions, including nutrient cycling, are often minor and temporary. soilwealth.com.au The specific effects of this compound on these cycles would depend on the application rate, environmental conditions, and the specific ecosystem to which it is applied.

Table 3: Potential Influences of Herbicides on Biogeochemical Cycles

| Biogeochemical Cycle | Potential Influence of Herbicides | Mechanism | Citation |

|---|---|---|---|

| Carbon Cycle | Alteration of carbon fixation and soil organic matter input | Changes in plant community composition and productivity | ncasi.orgfrontiersin.orgsoilwealth.com.au |

| Nitrogen Cycle | Disruption of nitrogen fixation, mineralization, and nitrification | Direct effects on soil microorganisms; indirect effects through altered plant communities | soilwealth.com.auencyclopedia.pubmdpi.com |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Silvex |

| 2,4,5-Trichlorophenol |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |

| 2,4,5-T |

| 2,4-D |

Mechanisms of Herbicidal Action of Silvex Diethanolamine Salt in Plants

Auxin Mimicry and Molecular Mechanisms of Action in Target Plants

The primary mechanism by which Silvex diethanolamine (B148213) salt functions as a herbicide is through its ability to act as a potent and persistent mimic of the natural plant hormone indole-3-acetic acid (IAA). Unlike IAA, which is tightly regulated and rapidly metabolized by the plant, synthetic auxins like Silvex are more stable, leading to a continuous and overwhelming hormonal signal.

This sustained auxin stimulus disrupts the plant's finely tuned hormonal balance, initiating a series of molecular events that lead to uncontrolled and disorganized growth. A key aspect of this process is the interaction of the herbicide with auxin receptors. The current understanding of auxin perception involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which act as auxin co-receptors.

When Silvex diethanolamine salt binds to the TIR1/AFB proteins, it promotes the interaction of these proteins with Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressor proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, leading to their expression. The resulting overstimulation of auxin-responsive genes is a critical step in the herbicidal action, causing a wide range of physiological disruptions.

Table 1: Key Molecular Components in this compound Action

| Component | Role in Herbicidal Action |

| This compound | A synthetic auxin that mimics natural IAA. |

| TIR1/AFB Proteins | F-box proteins that act as auxin co-receptors. |

| Aux/IAA Proteins | Transcriptional repressors that are degraded in the presence of high auxin levels. |

| 26S Proteasome | A protein complex that degrades ubiquitinated Aux/IAA proteins. |

| Auxin Response Factors (ARFs) | Transcription factors that activate auxin-responsive genes. |

| Auxin-Responsive Genes | Genes whose expression is induced by high auxin levels, leading to uncontrolled growth. |

Cellular and Physiological Responses of Plants to the Compound

The molecular-level disruptions caused by this compound manifest as a suite of observable cellular and physiological responses in susceptible plants. One of the most prominent effects is uncontrolled cell division and elongation, particularly in the vascular tissues. This leads to abnormal growth, such as twisting and bending of stems and petioles (epinasty), and the formation of calluses.

The disruption of vascular tissues, including the phloem and xylem, impairs the transport of water, nutrients, and sugars throughout the plant. This blockage can lead to the swelling of stems and roots and ultimately contributes to the plant's demise.

Photosynthesis is also adversely affected. The abnormal growth and development divert energy and resources away from essential processes like photosynthesis. Leaf curling and epinasty reduce the surface area available for light absorption, further inhibiting the plant's ability to produce energy.

Another significant physiological response is the overproduction of ethylene (B1197577), another plant hormone. The interaction between auxins and ethylene is complex, but high levels of synthetic auxins are known to stimulate ethylene biosynthesis. This excess ethylene can contribute to symptoms like leaf senescence (aging and death) and abscission (shedding).

Table 2: Summary of Cellular and Physiological Responses to this compound

| Response Category | Specific Effects |

| Growth and Morphology | Uncontrolled cell division and elongation, stem and petiole twisting (epinasty), callus formation, stem and root swelling. |

| Vascular System | Disruption of phloem and xylem, impaired transport of water, nutrients, and sugars. |

| Photosynthesis | Inhibition of photosynthetic activity due to abnormal growth and reduced light absorption. |

| Hormonal Imbalance | Overproduction of ethylene, leading to leaf senescence and abscission. |

Receptor Binding and Signal Transduction Research in Plant Systems

Research into the specific binding of this compound to auxin receptors and the subsequent signal transduction pathways is an ongoing area of study. While the general model of TIR1/AFB-mediated auxin perception is well-established for natural auxins and some other synthetic auxins, detailed quantitative data on the binding affinity of this compound to specific receptor isoforms is not extensively available in public literature.

The affinity of a synthetic auxin for the various TIR1/AFB receptors can influence its herbicidal efficacy and selectivity. Different plant species possess different complements of these receptor proteins, which may contribute to their varying susceptibility to specific auxin herbicides.

Signal transduction following receptor binding involves a complex network of interacting proteins and downstream signaling cascades. Research in this area aims to elucidate the precise sequence of events that follows the degradation of Aux/IAA repressors. Understanding these pathways in greater detail could lead to the development of more targeted and effective herbicides.

Research into Differential Plant Susceptibility and Resistance Mechanisms

The susceptibility of a plant species to this compound is determined by a combination of factors, including the rate of herbicide uptake, translocation, metabolism, and the sensitivity of the target site (the auxin perception and signaling machinery).

Broadleaf plants are generally more susceptible to auxin herbicides than grasses. This selectivity is thought to be due to differences in their anatomy, physiology, and biochemistry. For instance, differences in vascular structure and the ability to metabolize the herbicide can play a significant role.

Resistance to auxin herbicides, including those in the phenoxyalkanoic acid class, can evolve in weed populations following repeated use. The mechanisms of resistance can be broadly categorized as target-site resistance and non-target-site resistance.

Target-site resistance typically involves mutations in the genes encoding the TIR1/AFB receptor proteins. These mutations can reduce the binding affinity of the herbicide to the receptor, thereby diminishing its effect.

Non-target-site resistance involves mechanisms that prevent the herbicide from reaching its target site at a toxic concentration. These can include reduced herbicide uptake, altered translocation patterns, or enhanced metabolic detoxification of the herbicide. Enhanced metabolism often involves the activity of enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, which can modify and detoxify the herbicide molecule.

Research into these resistance mechanisms is crucial for developing sustainable weed management strategies and for designing new herbicides that can overcome existing resistance.

Table 3: Mechanisms of Plant Resistance to Auxin Herbicides

| Resistance Type | Mechanism |

| Target-Site Resistance | Mutations in TIR1/AFB receptor genes leading to reduced herbicide binding. |

| Non-Target-Site Resistance | Reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification. |

Environmental Remediation and Mitigation Research for Silvex Diethanolamine Salt

Adsorption and Advanced Filtration Technologies for Contaminated Waters

The removal of Silvex diethanolamine (B148213) salt from contaminated water sources is a critical step in environmental remediation. Adsorption and advanced filtration technologies have been investigated for their efficacy in separating this compound from aqueous solutions.

Adsorption: Activated carbon has been explored as a potential adsorbent for diethanolamine, a component of the Silvex salt. Studies have shown that activated carbon can effectively adsorb diethanolamine from aqueous solutions. The adsorption capacity is influenced by factors such as the type of activated carbon, pH of the solution, and temperature. Research on other amines has demonstrated the potential for high rejection rates using advanced membrane technologies.

Advanced Filtration: Membrane filtration processes, such as reverse osmosis and nanofiltration, have shown promise in removing amines from wastewater. Reverse osmosis, in particular, has demonstrated high rejection rates for compounds like methyldiethanolamine, a related amine. Nanofiltration has also been effective in separating various salts from aqueous solutions, suggesting its potential applicability for Silvex diethanolamine salt. The performance of these membranes is dependent on factors like operating pressure, the concentration of the contaminant, and the pH of the water.

Table 1: Overview of Adsorption and Advanced Filtration Technologies for Amine Removal

| Technology | Principle | Key Findings |

| Activated Carbon Adsorption | Adhesion of molecules to the surface of porous carbon material. | Effective in adsorbing diethanolamine. Adsorption capacity varies with carbon type and water chemistry. |

| Reverse Osmosis (RO) | Pressure-driven membrane process that separates solutes from a solvent. | High rejection rates (up to 99%) observed for related amines like methyldiethanolamine. |

| Nanofiltration (NF) | Pressure-driven membrane process with pore sizes between RO and ultrafiltration. | Effective in separating various salts and organic molecules from water. |

Microbial Bioremediation Strategies for Environmental Decontamination

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. Research into the microbial degradation of Silvex has primarily focused on its parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

Numerous studies have identified various bacteria and fungi capable of degrading 2,4,5-T. These microorganisms utilize the herbicide as a source of carbon and energy, breaking it down into less toxic or non-toxic compounds. The biodegradation pathways often involve the cleavage of the ether linkage and subsequent degradation of the aromatic ring. The effectiveness of microbial bioremediation can be influenced by environmental conditions such as soil type, pH, temperature, and the presence of other nutrients.

While specific research on the microbial degradation of the diethanolamine salt of Silvex is limited, the breakdown of the 2,4,5-T component is a critical step. The diethanolamine portion is generally considered to be more readily biodegradable.

Table 2: Examples of Microorganisms Involved in 2,4,5-T Biodegradation

| Microorganism Type | Genus/Species | Key Findings |

| Bacteria | Pseudomonas cepacia | Capable of utilizing 2,4,5-T as a sole carbon source. |

| Bacteria | Burkholderia spp. | Known to possess genes for the degradation of chlorophenoxy herbicides. |

| Fungi | White-rot fungi | Secrete extracellular enzymes that can degrade a wide range of organic pollutants, including 2,4,5-T. |

Phytoremediation Potential and Associated Mechanisms

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize contaminants in soil and water. The potential for using plants to remediate sites contaminated with chlorophenoxy herbicides like Silvex is an area of active research.

The mechanisms of phytoremediation for herbicides can include:

Phytoextraction: The uptake of contaminants from the soil by plant roots and their translocation and accumulation in the shoots.

Phytodegradation: The breakdown of contaminants within the plant through metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots.

Research on the phytoremediation of 2,4-D, a closely related herbicide, has shown that some plant species can take up and metabolize the compound. However, the phytotoxicity of herbicides like Silvex can be a limiting factor, as high concentrations can inhibit plant growth and survival. Studies have explored the use of herbicide-tolerant plant species to overcome this challenge. The effectiveness of phytoremediation is dependent on the plant species, soil conditions, and the concentration of the contaminant. While promising, more research is needed to identify and optimize plant species for the effective phytoremediation of this compound.

Application of Advanced Oxidation Processes for Compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs have been shown to be effective in degrading a wide range of persistent organic pollutants, including phenoxy herbicides.

Several AOPs have been investigated for the degradation of 2,4,5-T and related compounds:

Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide with ferrous ions (Fenton) or with ferrous ions and UV light (photo-Fenton) to generate highly reactive hydroxyl radicals. Studies have demonstrated the successful degradation of 2,4,5-T using these methods.

Ozonation: Ozone is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. Ozonation has been shown to be effective in degrading chlorophenoxy herbicides.

Photocatalysis: This process typically involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. Photocatalytic degradation has been successfully applied to various pesticides.

Sonochemical Degradation: The application of high-frequency ultrasound to an aqueous solution can lead to the formation and collapse of cavitation bubbles, generating localized high temperatures and pressures and producing hydroxyl radicals that can degrade organic pollutants.

Research has also shown that AOPs can effectively degrade diethanolamine. The combination of these findings suggests that AOPs are a viable technology for the complete mineralization of this compound into less harmful substances like water, carbon dioxide, and inorganic salts.

Table 3: Comparison of Advanced Oxidation Processes for Phenoxy Herbicide Degradation

| AOP Method | Oxidizing Agent(s) | Advantages |

| Fenton/Photo-Fenton | H₂O₂ and Fe²⁺ (with or without UV light) | High efficiency, can be cost-effective. |

| Ozonation | Ozone (O₃) | Powerful oxidant, no sludge formation. |

| Photocatalysis | Semiconductor catalyst (e.g., TiO₂) and UV light | Can lead to complete mineralization, catalyst can be reused. |

| Sonochemistry | Ultrasound-induced cavitation | Effective for a wide range of organic compounds. |

Emerging Technologies for Remediation of Legacy Contamination

The remediation of legacy contamination from persistent herbicides like this compound requires the development and application of innovative and effective technologies. Beyond the more established methods, several emerging technologies are being explored for their potential to address such challenges.

In Situ Chemical Oxidation (ISCO): This technology involves injecting chemical oxidants directly into the contaminated soil or groundwater to destroy contaminants in place. This approach can be effective for treating source zones of contamination and can be tailored to specific site conditions.

Enhanced Bioremediation: This involves stimulating the activity of naturally occurring microorganisms or introducing specialized microbes to the contaminated site to enhance the degradation of the target compound. This can be achieved by adding nutrients, electron acceptors, or other amendments to the subsurface.

Nanoremediation: The use of nanomaterials for the remediation of contaminated sites is a rapidly developing field. For example, nanoscale zero-valent iron (nZVI) has been investigated for its ability to degrade a variety of organic pollutants.

Combined Technologies: Often, a single technology is not sufficient to achieve cleanup goals. The integration of multiple remediation technologies, such as combining a physical removal method with a biological polishing step, can provide a more effective and comprehensive solution for complex contamination scenarios.

These emerging technologies hold the potential to provide more efficient, cost-effective, and sustainable solutions for the remediation of sites contaminated with this compound and other persistent organic pollutants. Continued research and development are crucial to fully realize their potential and to ensure their safe and effective application in the field.

Regulatory Science and Policy Impact on Silvex Diethanolamine Salt Research

Historical Development of Regulatory Science Governing the Compound

The regulatory history of silvex and its various formulations, including the diethanolamine (B148213) salt, is intrinsically linked to the broader story of phenoxy herbicides and the growing awareness of the risks posed by their manufacturing byproducts, specifically 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Initially registered in the United States in 1948, silvex, a member of the phenoxy herbicide family, saw widespread use for several decades. acs.orgucanr.edu Formulations like silvex diethanolamine salt were used to control a variety of broadleaf weeds and woody plants in agricultural, commercial, and residential settings. epa.govepa.gov However, concerns began to emerge in the late 1960s and early 1970s regarding the potential health effects of these herbicides, largely driven by the use of Agent Orange, a mixture of 2,4-D and 2,4,5-T (a chemical relative of silvex), as a defoliant during the Vietnam War. ucanr.eduepa.gov This heightened scrutiny led to investigations into the toxicological properties of these compounds and their contaminants.

A pivotal moment in the regulatory timeline occurred in 1970 when animal studies on 2,4,5-T revealed potential teratogenic (birth defect-causing) effects. acs.org This prompted the U.S. Department of Agriculture to restrict its use in areas with high potential for human exposure. acs.org As the scientific understanding of the extreme toxicity of TCDD, a contaminant in both 2,4,5-T and silvex, grew, so did regulatory pressure. apms.orgcdc.gov

The U.S. Environmental Protection Agency (EPA), established in 1970, took the lead in evaluating the safety of these herbicides. In 1974, an information hearing on 2,4,5-T was expanded to include other pesticides manufactured using 2,4,5-trichlorophenol (B144370), the precursor of TCDD, which included silvex. epa.gov This marked a significant step in the application of regulatory science, where the focus shifted from the active ingredient alone to a more comprehensive assessment of the entire product, including impurities.

The late 1970s saw a series of escalating regulatory actions. In 1979, the EPA issued an emergency suspension of most uses of both 2,4,5-T and silvex. acs.orgoregon.gov This decision was based on mounting evidence suggesting a link between exposure to TCDD and adverse health effects in humans, including an increased risk of miscarriages. acs.orgoregon.gov The suspension covered forestry, rights-of-way, pastures, and home and garden applications. epa.gov

Finally, after years of legal battles and scientific debate, the EPA terminated all remaining registrations for 2,4,5-T and silvex in the United States, with the ban becoming fully effective in 1985. acs.orgpsu.eduewg.orgca.govwikipedia.org The primary justification for this ultimate ban was the unacceptable human health risks posed by the TCDD contamination. psu.edu This regulatory journey highlights the evolution of regulatory science from a focus on acute toxicity to a more nuanced understanding of chronic health risks, the importance of considering contaminants, and the application of the precautionary principle in public health protection.

Research on Environmental Monitoring and Enforcement Methodologies

The regulation and subsequent banning of silvex, including its diethanolamine salt, necessitated the development of robust analytical methods for environmental monitoring and regulatory enforcement. Research in this area focused on creating sensitive and specific techniques to detect and quantify silvex residues in various environmental matrices, such as water, soil, and sediment.

Early research into detection methods explored various chromatographic techniques. Gas chromatography (GC) coupled with different detectors proved to be a valuable tool. For instance, a sensitive method utilizing both electron-capture and microcoulometric gas chromatography was developed for the analysis of phenoxy acid herbicides, including silvex, in water. usgs.gov This method allowed for the detection of silvex at parts-per-trillion levels, crucial for monitoring potential contamination of drinking water sources. usgs.gov To enhance the volatility of these herbicides for GC analysis, esterification procedures using reagents like boron trifluoride-methanol or diazomethane (B1218177) were evaluated. usgs.gov

Solid-phase extraction (SPE) techniques were also developed to concentrate chlorinated acid herbicides like silvex from water samples. One method utilized strong anion-exchange SPE disks, which allowed for the simultaneous elution and derivatization of the herbicides into their methyl esters for subsequent analysis. researchgate.net

In addition to chromatographic methods, immunoassays were developed as a rapid screening tool for silvex. The Silvex RaPID Assay®, an enzyme-linked immunosorbent assay (ELISA), was designed for the detection of silvex in water. nemi.gov This assay provided a quick and sensitive screening method, with positive results typically confirmed by a more definitive analytical technique like GC. nemi.gov

These analytical methods formed the backbone of regulatory enforcement. Following the ban, monitoring programs were established to ensure compliance and to assess the environmental persistence of silvex. For example, between 1993 and 1995, the EPA required water suppliers to collect and analyze water samples to determine if silvex concentrations exceeded the established Maximum Contaminant Level (MCL). epa.gov The availability of reliable analytical methods, such as EPA Methods 515.1, 515.2, and 555, was essential for these monitoring efforts. epa.gov

Even after the ban, the potential for environmental contamination from sources like municipal landfills and waste dump sites remained a concern, necessitating continued monitoring. psu.edu The detection of silvex in leachates from such sites underscored the importance of long-term environmental surveillance. psu.edu The development and application of these sophisticated analytical methodologies were, therefore, critical for both the initial risk assessment that led to the ban and the subsequent enforcement and long-term monitoring of silvex in the environment.

International Scientific Collaboration and Policy Harmonization Efforts

The concerns surrounding persistent organic pollutants (POPs), a category that includes silvex due to its persistence and the extreme toxicity of its contaminant TCDD, spurred significant international collaboration and policy harmonization efforts. While silvex itself was not one of the original "dirty dozen" chemicals targeted by the Stockholm Convention on Persistent Organic Pollutants, the scientific understanding and regulatory frameworks developed for these substances created a global context that supported national-level bans, like the one in the United States. ebsco.comiisd.orgpops.int

The Stockholm Convention, adopted in 2001, established an international treaty to protect human health and the environment from chemicals that remain intact for long periods, become widely distributed, and accumulate in living organisms. iisd.orgpops.intpops.int This convention created a framework for adding new chemicals to its lists for elimination or restriction, based on scientific risk assessments. iisd.org The scientific criteria and review processes established under the Stockholm Convention provided a model for international cooperation on hazardous chemical management.

Prior to the global Stockholm Convention, regional agreements like the 1998 Aarhus Protocol on Persistent Organic Pollutants under the United Nations Economic Commission for Europe (UNECE) also targeted a list of hazardous substances, aiming to eliminate their discharges, emissions, and losses. unece.org These agreements demonstrated a growing international consensus on the need to control transboundary pollution from persistent chemicals.

Organizations like the Organisation for Economic Co-operation and Development (OECD) have also played a crucial role in harmonizing pesticide regulation among industrialized countries. epa.gov The OECD's work focuses on harmonizing data and methods for risk assessment, fostering collaboration on pesticide evaluation, and promoting risk reduction strategies. epa.gov This collaborative environment facilitates the sharing of scientific data and regulatory approaches, leading to more consistent and effective chemical management policies across borders.

Furthermore, the need for harmonization in pesticide regulation has been recognized as essential for both environmental protection and fair international trade. fao.orgcwsl.edu Efforts to harmonize pesticide management within regions, such as Southeast Asia, aim to apply similar requirements and quality standards, strengthening national regulatory systems and making the registration process more transparent and efficient. fao.org

While the ban on silvex was primarily a national-level decision in countries like the United States, it was informed by and contributed to the growing body of international scientific knowledge and the push for harmonized policies on hazardous pesticides. The global discourse on POPs and the collaborative efforts of international bodies created a scientific and political climate that supported stringent regulatory actions against chemicals like silvex, which were recognized as posing significant risks to human health and the environment.

Scientific Underpinnings of Compound Phase-Out and Restricted Use Policies

The phase-out and eventual ban of silvex and its diethanolamine salt were driven by a confluence of scientific research that highlighted significant risks to human health and the environment. The primary scientific justification for these regulatory actions was the presence of the highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in commercial silvex formulations. acs.orgpsu.edu

Toxicological Research:

TCDD Contamination: Scientific investigations revealed that TCDD, a byproduct of the manufacturing process for 2,4,5-trichlorophenol (a precursor to silvex), was present in silvex products. apms.orgcdc.gov TCDD is recognized as a potent carcinogen and has been linked to a range of other serious health effects, including reproductive and developmental problems, and damage to the immune system. epa.govorsanco.org

Teratogenicity and Reproductive Effects: Early animal studies on the related compound 2,4,5-T showed potential teratogenic effects. acs.org Although laboratory testing on silvex itself was less extensive, its chemical similarity to 2,4,5-T and the known presence of TCDD raised significant concerns about its potential to cause birth defects and other reproductive harm. usda.gov

Human Health Studies: Epidemiological studies, although sometimes complex and with confounding factors, contributed to the body of evidence. A key study cited by the EPA in its 1979 emergency suspension decision suggested a link between exposure to silvex and an increased risk of miscarriages in women in Alsea, Oregon. oregon.gov

Environmental Fate and Persistence:

Persistence in the Environment: Research on the environmental fate of silvex indicated that it could persist in the environment. It was found to adsorb strongly to soil and sediment, where it biodegrades slowly. epa.govpsu.edu This persistence meant that the compound and its toxic contaminant could remain in ecosystems for extended periods, posing a long-term risk.

Potential for Water Contamination: Although silvex has a low propensity to leach through most soils, its use in aquatic weed control and runoff from treated areas led to its detection in surface waters. epa.govpsu.edu Its stability in water meant that it did not readily hydrolyze, further contributing to its persistence in aquatic environments. psu.edu Even after its ban, silvex has been detected in leachates from municipal landfills, indicating a continuing potential for groundwater contamination. psu.edu

The combination of these toxicological and environmental findings formed the scientific basis for the regulatory actions against silvex. The EPA concluded that the risks associated with the use of silvex, particularly due to TCDD contamination, outweighed the benefits, leading to the decision to first restrict its use and ultimately cancel all registrations. epa.govpsu.edu This process exemplifies a risk-based approach to chemical regulation, where scientific evidence on both the active ingredient and its contaminants is used to inform policies aimed at protecting public health and the environment.

Future Research Trajectories and Emerging Methodologies for Silvex Diethanolamine Salt

Integration of Multi-Omics Approaches in Environmental Studies

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the molecular-level impacts of Silvex diethanolamine (B148213) salt on organisms and ecosystems. frontiersin.orgnih.gov These approaches can reveal the intricate ways in which the herbicide perturbs biological pathways, providing insights far beyond simple toxicity assays. bioone.org By applying these tools, researchers can identify sensitive biomarkers of exposure and effect, understand mechanisms of toxicity in non-target species, and assess the functional responses of entire microbial communities responsible for its degradation. nih.govfigshare.com

Future studies on Silvex diethanolamine salt will likely involve integrated omics analyses of soil microcosms, aquatic organisms, and plant models. For instance, proteomics can identify changes in protein expression in soil bacteria exposed to the herbicide, revealing the enzymes and pathways involved in its breakdown or in cellular stress responses. nih.gov Simultaneously, metabolomics can track the small-molecule fingerprints of exposure, identifying specific metabolic disruptions in organisms or mapping the biodegradation products of the parent compound in the environment. nih.govmdpi.comresearchgate.net Combining these datasets can create a holistic picture of the herbicide's impact, linking genetic potential (genomics) to functional response (proteomics and metabolomics). nih.gov This integrated approach is critical for moving from merely detecting the compound's presence to understanding its functional ecological consequences. nih.gov

| Omics Technology | Potential Application for this compound Research | Expected Outcomes |

|---|---|---|

| Genomics | Sequencing of soil microbial communities from contaminated sites. | Identification of microbial species with genes for phenoxy herbicide degradation; discovery of novel catabolic pathways. |

| Transcriptomics | Analysis of gene expression (mRNA) in non-target plants or aquatic organisms exposed to Silvex. | Understanding of stress response pathways activated by exposure; identification of genes involved in detoxification or toxicity. |

| Proteomics | Quantification of protein expression in exposed organisms. nih.gov | Identification of specific enzymes upregulated for herbicide degradation; discovery of protein biomarkers for sublethal exposure. figshare.com |

| Metabolomics | Profiling of small-molecule metabolites in soil, water, or biological tissues after exposure. mdpi.com | Detection of specific biochemical disruptions; identification of Silvex degradation byproducts and their persistence. nih.gov |

Development of Novel In Situ Biosensors and Analytical Probes

Traditional analysis of herbicides like Silvex relies on laboratory-based chromatographic techniques, which are accurate but can be time-consuming, expensive, and not suitable for real-time, on-site monitoring. deswater.comresearchgate.net The future of environmental monitoring for this compound lies in the development of novel biosensors and analytical probes capable of rapid, selective, and in situ detection. These tools can provide immediate data on contaminant levels in soil and water, enabling rapid risk assessment and monitoring of remediation efforts. nih.gov

Emerging research in this area focuses on several promising platforms. Electrochemical biosensors, for example, can be designed using enzymes that specifically interact with phenoxy herbicides or antibodies that bind to the Silvex molecule. deswater.commdpi.com When the target molecule is detected, it generates an electrical signal proportional to its concentration. Another innovative approach involves nanosensors. mit.edu For instance, sensors based on the concept of Corona Phase Molecular Recognition (CoPhMoRe) could be developed, where single-walled carbon nanotubes are wrapped with a polymer that creates a specific recognition site for the Silvex molecule, causing a detectable change in fluorescence upon binding. mit.edumit.edu Such probes could potentially be deployed directly in the field for continuous monitoring of groundwater or surface runoff.

| Biosensor/Probe Type | Detection Principle | Potential for this compound |

|---|---|---|

| Electrochemical Biosensor | An enzyme (e.g., monooxygenase) or antibody immobilized on an electrode surface specifically binds to Silvex, causing a measurable change in current or potential. deswater.com | High sensitivity and suitability for portable, field-deployable devices for water quality testing. |

| Optical Nanosensor | Nanoparticles (e.g., carbon nanotubes) functionalized to recognize Silvex, resulting in a change in fluorescence or color upon binding. mit.edu | Enables real-time, in vivo monitoring in plants or aquatic organisms and high-throughput screening of environmental samples. mit.edu |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers are created with cavities that are custom-shaped to specifically bind Silvex, acting as "plastic antibodies." | High robustness, stability, and low cost compared to biological recognition elements; useful for solid-phase extraction and sensing. |

| Whole-Cell Biosensor | Genetically engineered microorganisms that produce a reporter signal (e.g., light or color) in the presence of Silvex. | Provides information on the bioavailability and potential toxicity of the contaminant, not just its concentration. |

Advanced Predictive Modeling for Environmental Fate and Transport

Understanding where this compound will travel in the environment and how long it will persist is fundamental to assessing its risk. researchgate.netawsjournal.org Advanced predictive modeling provides a powerful tool to simulate the environmental fate and transport of such legacy herbicides. researchgate.net By integrating data on the chemical's properties with site-specific environmental characteristics, models can forecast its movement through soil, potential for leaching into groundwater, and transport into surface water bodies. researchgate.net

Future modeling efforts for Silvex will utilize established yet continuously improving models like the Pesticide Root Zone Model (PRZM) and the Soil and Water Assessment Tool (SWAT). epa.govnih.gov PRZM is a one-dimensional model that simulates the vertical movement of pesticides through the soil profile, accounting for processes like degradation, plant uptake, and sorption to soil particles. europa.euepa.gov Coupling PRZM with watershed-scale models like SWAT allows for a more comprehensive assessment, simulating how runoff and leaching from multiple sites contribute to contaminant loads in rivers and lakes. nih.gov The accuracy of these models depends heavily on high-quality input data, including Silvex-specific degradation rates under various soil conditions, its soil organic carbon-water (B12546825) partitioning coefficient (Koc), and detailed hydrological data for the area of interest.

| Model Input Parameter | Description | Importance for Silvex Modeling |

|---|---|---|

| Aerobic Soil Metabolism Half-life | The time required for 50% of the Silvex concentration to degrade in the presence of oxygen. | Determines the persistence of the compound in surface soils. A shorter half-life reduces the potential for leaching. |

| Soil-Water Partitioning Coefficient (Koc) | A measure of how strongly Silvex sorbs to organic carbon in the soil versus remaining dissolved in soil water. | A key factor controlling mobility. Low Koc values, typical for some phenoxy herbicides, indicate a higher potential for leaching into groundwater. researchgate.net |

| Hydrolysis Rate | The rate at which Silvex breaks down chemically in water. | Influences persistence in aquatic systems and saturated soil zones. |

| Application Rate and Method | Historical data on how much Silvex was applied and how (e.g., foliar spray, soil incorporation). oregonstate.edu | Defines the initial source term for the model, directly impacting the predicted environmental concentrations. |

| Soil Properties | Includes soil texture, organic matter content, bulk density, and water holding capacity. | These parameters directly influence water flow and chemical transport through the soil profile. epa.gov |

Interdisciplinary Research Paradigms in Environmental Analytical Chemistry

The complexity of assessing legacy contaminants like this compound necessitates a shift away from siloed research toward highly integrated, interdisciplinary paradigms. nih.gov Environmental analytical chemistry is no longer just about measuring chemical concentrations; it is the central hub connecting various scientific disciplines to solve complex environmental problems. wits.ac.zamdpi.com A comprehensive understanding of Silvex requires a collaborative effort between analytical chemists, environmental toxicologists, ecologists, hydrologists, and data scientists. uni-landau.de

Future research paradigms will embrace approaches like effects-directed analysis (EDA), where chemical fractionation and analysis are coupled directly with bioassays. nih.gov This allows researchers to isolate and identify not only the parent Silvex compound but also its potentially toxic degradation products within complex environmental mixtures. Furthermore, the vast datasets generated by multi-omics and high-resolution sensing will require collaboration with bioinformaticians and data modelers to extract meaningful insights. This interdisciplinary approach ensures that research moves beyond simple detection to a holistic assessment of risk, impact, and potential remediation strategies, ultimately providing a more robust scientific foundation for managing the long-term legacy of contaminants like this compound. jelsciences.com

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing and characterizing Silvex diethanolamine salt in laboratory settings?